molecular formula C11H15BFNO2 B14070862 (2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid

(2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14070862
M. Wt: 223.05 g/mol
InChI Key: VZCYZSUPNNTQTM-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Properties

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

IUPAC Name

(2-fluoro-5-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-2-1-9(7-10(11)12(15)16)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2

InChI Key

VZCYZSUPNNTQTM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CCNCC2)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

On an industrial scale, the production of (2-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and high-quality production .

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